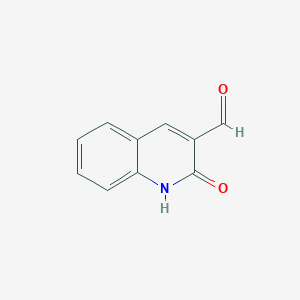

2-Hydroxyquinoline-3-carbaldehyde

Vue d'ensemble

Description

2-Hydroxyquinoline-3-carbaldehyde, also known as 2 (1H)-Quinolinone-3-carboxaldehyde or 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde, is a compound with the molecular formula C₁₀H₇NO₂ . It is a derivative of 8-Hydroxyquinoline, which exhibits antiseptic, disinfectant, and pesticide properties .

Synthesis Analysis

The synthesis of this compound has been investigated in several studies . These studies have explored different synthetic strategies and have highlighted the compound’s potential for aggregation-induced emission enhancement (AIEE), fluoride optical sensing, and BSA interaction .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a planar structure, which contributes to its ability to form complexes with various metal ions .Chemical Reactions Analysis

This compound is known to participate in various chemical reactions . Its chemical reactivity is largely due to its hydroxyquinoline moiety, which can form complexes with divalent metal ions through chelation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.168 Da and a density of 1.4±0.1 g/cm³ . It has a boiling point of 434.9±45.0 °C at 760 mmHg and a flash point of 208.7±28.9 °C . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .Applications De Recherche Scientifique

Aggregation-Induced Emission and Fluoride Sensing

2-Hydroxyquinoline-3-carbaldehyde has been extensively studied for its unique aggregation-induced emission enhancement (AIEE) properties. This phenomenon is particularly pronounced in specific solvent mixtures, such as acetonitrile and water. Additionally, it serves as a selective, time-dependent sensor for fluoride ions in acetonitrile medium, changing color from colorless to yellow, making it a viable visible sensor. This compound also exhibits significant fluorescence quenching with bovine serum albumin, indicating potential applications in biochemistry and materials science (Chakraborty et al., 2018).

Coordination with Rare-Earth Metal Ions

Research shows that derivatives of 8-hydroxyquinoline-2-carbaldehyde can effectively act as ligands for coordinating rare-earth(III) ions. This includes forming complexes with yttrium(III) and lanthanum(III), suggesting potential applications in the field of coordination chemistry and materials science (Albrecht et al., 2005).

Fluorescent Sensing of Metal Ions

8-Hydroxyquinoline-5-carbaldehyde Schiff-base, a derivative, demonstrates high selectivity and sensitivity as a fluorescent sensor for Al3+ in weak acid aqueous conditions. Such compounds have potential applications in environmental monitoring and analytical chemistry (Jiang et al., 2011).

Photophysical Studies and Chemosensing

Various derivatives of this compound have been synthesized and studied for their photophysical properties. These studies include luminescent chemosensors based on 8-Hydroxyquinoline chromophores, which have potential applications in detecting and sensing various metal ions, highlighting their significance in analytical chemistry (Nuñez et al., 2011).

Chitosan-Chloroquinoline Derivative for Biomedical Applications

A cross-linking technique has been developed for creating a chitosan-chloroquinoline derivative, using 2-chloroquinoline-3-carbaldehyde. This derivative has shown promising antimicrobial activity against various bacteria and fungi, making it a potential candidate for biomedical applications (Kumar et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxyquinoline-3-carbaldehyde is the MCF-7 human breast cancer cell line . It also shows antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains .

Mode of Action

This compound is used in the synthesis of imine quinoline ligand (IQL)-based Cu(II) complexes . These complexes interact with the target cells, leading to changes in their function. Molecular docking results show strong binding affinities of the CuL complex to active sites of S. aureus, E. coli, and estrogen receptor alpha .

Biochemical Pathways

The compound’s cytotoxic effects on cancer cells and its antibacterial activity suggest that it may interfere with essential cellular processes in these organisms .

Pharmacokinetics

Its molecular weight of 173168 Da suggests that it could be well-absorbed and distributed in the body

Result of Action

The CuL complex, derived from this compound, exhibits significant cytotoxic potency against MCF-7 breast cancer cells, with an IC50 of 43.82 ± 2.351 μg/mL . At 100 μg/mL, CuL induced the largest reduction of cancer cell proliferation by 97% . The minimum inhibitory concentration for CuL was found to be 12.5 μg/mL against the three tested pathogens .

Safety and Hazards

2-Hydroxyquinoline-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment and avoid ingestion and inhalation . The compound may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .

Orientations Futures

2-Hydroxyquinoline-3-carbaldehyde and its derivatives have shown promise in various applications, including anticancer, antiviral, and antibacterial activities . Future research could focus on exploring these applications further and developing potent lead compounds with good efficacy and low toxicity .

Propriétés

IUPAC Name |

2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKEYXRRNSJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343371 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91301-03-0 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Hydroxyquinoline-3-carbaldehyde has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.

ANone: Researchers commonly utilize various spectroscopic techniques to characterize this compound and its derivatives, including:

- 1H-NMR: Provides information about the hydrogen atoms' environment within the molecule. [, ]

- FTIR: Helps identify functional groups present in the compound by analyzing its infrared absorption spectrum. [, ]

- Mass Spectroscopy: Used to determine the molecular weight and structural information by analyzing the mass-to-charge ratio of ions. [, ]

- UV-Vis Spectroscopy: Provides insights into the compound's electronic transitions and its interactions with other molecules. [, ]

A: While this compound itself might not possess strong catalytic activity, its derivative, anacardic acid (derived from Cashew Nut Shell Liquid) has been successfully employed as a green catalyst. [] This natural catalyst facilitated the synthesis of a quinoline-based amino acid Schiff base ligand via a solvent-free grinding technique, showcasing a greener approach to chemical synthesis. []

A: Research indicates that introducing various substituents on the quinoline ring or modifying the aldehyde group can significantly impact the compound's biological activity. For example, incorporating fluorine atoms into the structure resulted in enhanced anti-tuberculosis activity. [] Additionally, condensing this compound with different amines to form Schiff bases leads to diverse biological activities, including antimicrobial and DNA binding properties. [, , ]

ANone: Studies have demonstrated promising results regarding the biological activities of this compound and its derivatives:

- Antimicrobial Activity: Several synthesized Schiff base derivatives of this compound exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis, with some showing efficacy comparable to standard drugs. [, ]

- DNA Binding & Cleavage: Metal complexes incorporating Schiff bases derived from this compound have demonstrated DNA binding affinity, primarily through intercalation. [, ] Some complexes even exhibited photo-induced DNA cleavage activity, suggesting potential applications in photodynamic therapy. [, ]

- Metal Ion Sensing: A Rhodamine B derivative synthesized using this compound functioned as a selective colorimetric sensor for Cu2+ and a fluorogenic sensor for Hg2+, highlighting its potential in environmental monitoring and analytical applications. [, ]

ANone: Computational methods play a vital role in understanding and predicting the properties of this compound and its derivatives. For example:

- Molecular Docking: This technique helps visualize and predict the binding mode and affinity of metal complexes with biomolecules like DNA. [] This provides valuable insights into potential mechanisms of action.

- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, optical properties, and energy levels (HOMO-LUMO) of this compound derivatives. [] This information is crucial for designing new materials with tailored properties for applications like optoelectronics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)